N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Catalog No.
S11561817
CAS No.
M.F
C21H21N3O
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-...

Product Name

N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

IUPAC Name

N-(2-indol-1-ylethyl)-2-(1-methylindol-3-yl)acetamide

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H21N3O/c1-23-15-17(18-7-3-5-9-20(18)23)14-21(25)22-11-13-24-12-10-16-6-2-4-8-19(16)24/h2-10,12,15H,11,13-14H2,1H3,(H,22,25)

InChI Key

XMFKDWAYFVTLKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=CC=CC=C43

N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound characterized by its complex structure, which includes two indole moieties connected through an ethyl chain and an acetamide functional group. The chemical formula for this compound is C16H18N2OC_{16}H_{18}N_2O, and it has a molecular weight of approximately 258.33 g/mol. The presence of the indole rings in its structure suggests potential interactions with biological systems, particularly in neurological and pharmacological contexts.

Typical of amides and indoles, such as:

  • Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Oxidation: Depending on the substituents on the indole rings, oxidation reactions may yield different derivatives, potentially affecting biological activity.

Research indicates that compounds with indole structures often exhibit significant biological activities, including:

  • Antidepressant Effects: Indole derivatives are known to interact with serotonin receptors, suggesting potential antidepressant properties.
  • Antitumor Activity: Some studies have shown that indole-based compounds can inhibit cancer cell proliferation.
  • Neuroprotective Properties: The compound may offer neuroprotection through modulation of neurotransmitter systems.

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves several steps:

  • Formation of Indole Derivatives: Starting materials may include substituted indoles that can be synthesized through cyclization reactions involving appropriate precursors.
  • Alkylation: The ethyl group can be introduced via alkylation of the indole nitrogen using an alkyl halide.
  • Acetamide Formation: The final product is obtained by reacting the alkylated indole with acetic anhydride or acetyl chloride under controlled conditions to form the acetamide linkage.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting mental health disorders or cancer.
  • Research: It can be used as a tool compound in biochemical studies to explore indole-related pathways and mechanisms.

Interaction studies are crucial for understanding how N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide interacts with biological targets:

  • Receptor Binding Studies: Investigating its affinity for serotonin receptors or other relevant targets can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its inhibitory effects on specific enzymes involved in metabolic pathways can provide insight into its pharmacological profile.

Several compounds share structural similarities with N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N-(2-(5-hydroxy-1-methyl-1H-indol-3-yl)ethyl)-2-methoxyacetamideHydroxy and methoxy substituents on the indolePotential for enhanced solubility and bioactivity
2-(1H-Indol-3-yl)-N,N-dimethylacetamideDimethyl substitution at nitrogenIncreased lipophilicity may affect blood-brain barrier permeability
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methylbenzenesulfonamideHydroxy group and sulfonamide moietyEnhanced interaction with sulfotransferases

These compounds illustrate variations in substituents that can significantly influence their pharmacological properties, making N-[2-(1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide unique due to its specific structural arrangement and potential biological effects.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

331.168462302 g/mol

Monoisotopic Mass

331.168462302 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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